molecular formula C10H6F4O2 B8067356 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Cat. No.: B8067356
M. Wt: 234.15 g/mol
InChI Key: HWBLGORXWYIISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-trifluoromethyl-phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or both of these functional groups .

Properties

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLGORXWYIISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h20) between 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.000 g; 26.027 mmol) and malonic acid (5.145 g; 49.451 mmol) gave the product 3-(2-fluoro-4-trifluoromethyl-phenyl)-acrylic acid as a colorless solid (5.030 g; 82.5%). LC-MS: tR=0.89 min; [M+H]+: no ionisation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.145 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.